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Compound of Interest

Compound Name: 4-(Azetidin-1-YL)piperidine

Cat. No.: B1323043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

4-(Azetidin-1-yl)piperidine. Due to the limited availability of direct experimental spectroscopic

data for this specific compound in publicly accessible literature, this document presents

predicted data based on the analysis of structurally related compounds, including piperidine

and azetidine derivatives. Detailed, generalized experimental protocols for the acquisition of

such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 4-(Azetidin-1-
yl)piperidine. These predictions are derived from established principles of NMR, mass

spectrometry, and infrared spectroscopy, and by comparing with data from analogous chemical

structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

Piperidine H2, H6

(axial)
2.0 - 2.2 d ~11-13

Piperidine H2, H6

(equatorial)
2.8 - 3.0 dt ~11-13, ~2-3

Piperidine H3, H5

(axial)
1.3 - 1.5 qd ~11-13, ~3-4

Piperidine H3, H5

(equatorial)
1.8 - 2.0 m

Piperidine H4 2.3 - 2.5 tt ~11-12, ~3-4

Azetidine H2', H4' 3.2 - 3.4 t ~7-8

Azetidine H3' 2.1 - 2.3 quintet ~7-8

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)

Piperidine C2, C6 ~54-56

Piperidine C3, C5 ~30-32

Piperidine C4 ~60-62

Azetidine C2', C4' ~58-60

Azetidine C3' ~18-20

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Mass Spectrometry Data
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Ion Predicted m/z Fragmentation Pathway

[M+H]⁺ 141.14 Molecular ion plus a proton

[M]⁺ 140.13 Molecular ion

C₈H₁₅N⁺ 125.12 Loss of NH

C₅H₁₀N⁺ 84.08 Cleavage of the azetidine ring

C₄H₈N⁺ 70.07 Cleavage of the piperidine ring

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

Table 4: Predicted IR Spectroscopic Data
Functional Group

Predicted Absorption
Range (cm⁻¹)

Intensity

C-H (alkane) stretch 2850-2960 Strong

C-N stretch (aliphatic amine) 1020-1250 Medium-Weak

CH₂ bend 1440-1480 Medium

Sample State: Neat or as a thin film. As a tertiary amine, 4-(Azetidin-1-yl)piperidine is not

expected to show N-H stretching absorptions in the 3300-3500 cm⁻¹ range.[1][2][3][4]

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to

obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments, multiplicities, and coupling

constants.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 4-(Azetidin-1-yl)piperidine in 0.6-

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of a

reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

¹H NMR Data Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

Process the resulting Free Induction Decay (FID) with an appropriate window function

(e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS

signal at 0.00 ppm.

¹³C NMR Data Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a

relaxation delay of 2-5 seconds.

Process the FID similarly to the ¹H spectrum.

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and

HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and

proton-carbon correlations, respectively.[5]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Methodology:

Sample Preparation: Prepare a dilute solution of 4-(Azetidin-1-yl)piperidine (approximately

1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for more

extensive fragmentation.[6]

Data Acquisition (ESI):

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

Acquire spectra in positive ion mode over a relevant mass-to-charge (m/z) range.

Data Acquisition (EI):

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-

MS).

Use a standard electron energy of 70 eV.

Acquire spectra over a suitable m/z range to observe the molecular ion and fragment ions.

[7]

Tandem MS (MS/MS): To aid in structural elucidation, perform fragmentation of the parent

ion ([M+H]⁺ or M⁺) to observe daughter ions.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Methodology:
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Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

Thin Film: If the sample is a solid or a viscous oil, dissolve it in a volatile solvent, cast a

film on a KBr plate, and allow the solvent to evaporate.

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal. This is often the simplest method.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a compound like 4-(Azetidin-1-yl)piperidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1323043#spectroscopic-data-of-4-azetidin-1-yl-
piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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